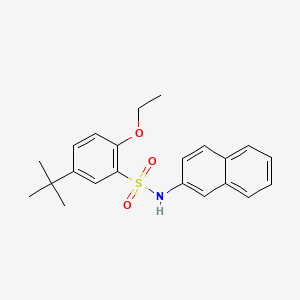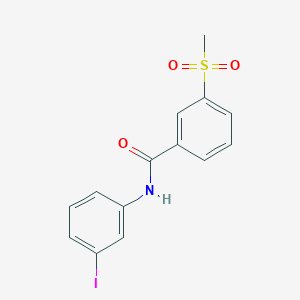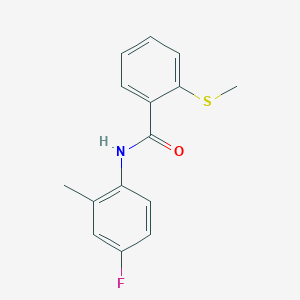
2,3-Dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone, also known as DIM-DMT, is a synthetic compound that belongs to the family of tryptamines. It has been found to have potential applications in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 2,3-Dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone involves its binding to the serotonin receptor 5-HT2A, leading to the activation of downstream signaling pathways. This activation results in the modulation of neurotransmitter release, which in turn affects the perception of sensory stimuli, mood, and cognition.
Biochemical and Physiological Effects:
2,3-Dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to altered perception and mood. It has also been found to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2,3-Dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone is its high affinity for the 5-HT2A receptor, which makes it a valuable tool for studying the effects of serotonin on the brain. It also has a relatively long half-life, which allows for longer experiments. However, its high potency and potential for abuse make it difficult to work with in a laboratory setting.
Zukünftige Richtungen
There are several future directions for the study of 2,3-Dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone. One area of interest is its potential therapeutic applications, particularly in the treatment of mood disorders and neurodegenerative diseases. Another area of interest is its potential use as a tool for studying the effects of serotonin on the brain. Further research is needed to fully understand the biochemical and physiological effects of 2,3-Dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone and its potential applications in scientific research.
Synthesemethoden
The synthesis of 2,3-Dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone involves the reaction of 2,5-dimethoxybenzaldehyde with indole in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to a reaction with methyl iodide to form the final product, 2,3-dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone has been found to have potential applications in scientific research as a tool for studying the central nervous system. It has been shown to have a high affinity for the serotonin receptor 5-HT2A, which is involved in the regulation of mood, perception, and cognition. This makes it a valuable tool for studying the effects of serotonin on the brain.
Eigenschaften
IUPAC Name |
2,3-dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-13-7-8-16(21-2)14(11-13)17(19)18-10-9-12-5-3-4-6-15(12)18/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFVOBKHOAGHRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroindol-1-yl-(2,5-dimethoxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-[3-chloro-N-(2-cyanoethyl)anilino]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7456782.png)


![N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(5,6-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B7456806.png)


![N-(2-methoxydibenzofuran-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7456833.png)
![ethyl 4-methyl-6-[[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7456835.png)
![N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B7456842.png)
![2-[(4-fluorophenyl)methylsulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B7456860.png)

